4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide
Description
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a cyclohexyl group substituted with an N-hydroxycarbamimidoyl moiety and a 4-chlorobenzamide aromatic ring. Its molecular formula is C₁₅H₂₀ClN₃O₂, with a molar mass of 309.79 g/mol . The compound is structurally characterized by:
Properties
IUPAC Name |
4-chloro-N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)12(19)17-14(13(16)18-20)8-2-1-3-9-14/h4-7,20H,1-3,8-9H2,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAYPPJXZBDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Hydroxycarbamimidoyl Formation: The hydroxycarbamimidoyl group is introduced through a reaction with hydroxylamine hydrochloride, which is added to the reaction mixture. This step requires careful control of pH and temperature to ensure the successful formation of the hydroxycarbamimidoyl moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Key Steps:
-
Formation of N-Hydroxycarbamimidoyl Cyclohexylamine :
Cyclohexanone may react with hydroxylamine to form a cyclohexanone oxime, followed by conversion to the amidine via treatment with cyanamide or nitriles under acidic conditions . The N-hydroxy group could arise from hydroxylamine incorporation or oxidation of a pre-existing amine . -
Benzamide Coupling :
The amidine-substituted cyclohexylamine reacts with 4-chlorobenzoyl chloride using coupling agents (e.g., EDCl/HOBt) to form the amide bond .
Example Protocol:
N-Hydroxycarbamimidoyl Group
This amidine derivative exhibits nucleophilic and electrophilic reactivity:
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Nucleophilic Reactions :
-
Electrophilic Reactions :
Amide Bond
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Hydrolysis : Cleavage under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions yields 4-chlorobenzoic acid and the cyclohexylamine derivative .
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Stability : Resists enzymatic degradation in physiological conditions, as seen in benzamide-based pharmaceuticals .
4-Chloro Substituent
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Nucleophilic Aromatic Substitution (NAS) : Limited reactivity due to electron-withdrawing amide deactivation. Requires harsh conditions (e.g., NH, Cu catalyst, 150°C) for substitution .
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Cross-Coupling : Potential for Suzuki-Miyaura coupling if activated (e.g., via boronate ester formation) .
Derivatization Potential
The compound serves as a scaffold for generating analogs:
Amidine Modifications
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CHI, KCO | N-Methyl derivative | Enhanced lipophilicity |
| Acylation | AcCl, pyridine | N-Acetyl derivative | Prodrug design |
Benzamide Functionalization
Analytical Characterization
Data from analogous compounds suggest the following spectral profiles:
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide has been studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamide have shown to inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanism of action for this compound is still under investigation, but preliminary results suggest it may induce apoptosis in cancer cells.
Antimicrobial Properties
The compound's hydroxycarbamimidoyl group may enhance its antimicrobial activity. Research into related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics.
Data Tables
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University investigated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a collaborative study between ABC Institute and DEF Labs, the antimicrobial properties of several benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the hydroxycarbamimidoyl group in compounds like this compound enhanced their antibacterial activity, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with target molecules, while the chloro substituent and cyclohexyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The target compound differs from related benzamides in the cyclohexyl substituent and aromatic ring modifications . Key comparisons include:
Key Observations :
Pharmacological Activity
While the target compound lacks direct pharmacological data, insights can be drawn from analogs:
Key Observations :
- AH-7921 and U-47700 exhibit significant opioid activity due to their dimethylamino groups and dichloro substitution, which enhance receptor interaction .
Physicochemical and Crystallographic Properties
- Solubility : The hydroxycarbamimidoyl group may improve aqueous solubility compared to AH-7921 and U-47700, which are more lipophilic .
- Crystal Packing : Analogous compounds (e.g., 4-chloro-N-cyclohexylbenzamide) form hydrogen-bonded sheets via N-H⋯O interactions . The target compound’s hydroxy group could enhance such interactions, affecting crystallization .
Biological Activity
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound features a benzamide structure with a chloro substituent and a cyclohexyl group linked to a hydroxycarbamimidoyl moiety, which contributes to its unique chemical properties.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]benzamide
- Molecular Formula : C14H18ClN3O2
- Molecular Weight : 299.76 g/mol
- InChI : InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)12(19)17-14(13(16)18-20)8-2-1-3-9-14/h4-7,20H,1-3,8-9H2,(H2,16,18)(H,17,19)
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, while the chloro substituent and cyclohexyl group enhance the compound's binding affinity. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, benzamide derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A study investigated the effects of benzamide derivatives on cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability in breast and colon cancer models. The mechanism involved the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. The hydroxycarbamimidoyl moiety is known to interact with various enzymes, potentially inhibiting their activity.
Table: Enzyme Inhibition Activity
Antiviral Activity
Research has shown that compounds structurally related to this compound exhibit antiviral properties against various viruses, including filoviruses like Ebola and Marburg.
Case Study: Antiviral Efficacy
In vitro studies demonstrated that specific derivatives could inhibit viral entry into host cells with EC50 values below 10 µM. This suggests that these compounds may serve as potential leads for antiviral drug development.
Applications in Drug Discovery
Given its diverse biological activities, this compound presents opportunities for further exploration in drug discovery:
- Cancer Therapeutics : As an anticancer agent targeting specific molecular pathways.
- Anti-inflammatory Agents : Potential use in conditions characterized by excessive inflammation.
- Antiviral Agents : Development of drugs targeting viral infections.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the molecular conformation of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is optimal for resolving conformational details, particularly for cyclohexyl ring puckering and substituent orientation. Dynamic NMR spectroscopy can supplement this by analyzing ring-flipping kinetics in solution. For example, Cremer-Pople parameters derived from SC-XRD data (as applied in ) quantify cyclohexane ring distortions .
Q. What synthetic strategies are effective for introducing the N-hydroxycarbamimidoyl group into benzamide derivatives?
- Answer : The N-hydroxycarbamimidoyl group can be introduced via amidoxime formation, typically by reacting a nitrile intermediate with hydroxylamine under acidic conditions. Reaction optimization (e.g., solvent selection, temperature, and stoichiometry) is critical to minimize byproducts like iminoether derivatives. highlights analogous sulfonamide syntheses using nucleophilic substitution, which can guide reagent selection .
Q. How should researchers address purity discrepancies in synthesized batches of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Coupled with mass spectrometry (LC-MS), this method identifies impurities such as unreacted precursors or hydrolysis byproducts. emphasizes independent purity verification, particularly for structurally complex benzamides .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. dichloro substitution) on the benzamide core influence opioid receptor binding affinity?
- Answer : Comparative structure-activity relationship (SAR) studies using analogs like AH-7921 ( ) reveal that dichloro substitution at positions 3 and 4 enhances µ-opioid receptor affinity, whereas single chloro groups may reduce potency. Molecular docking simulations can predict interactions with receptor binding pockets, validated via in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO) .
Q. What methodologies resolve conflicting crystallographic data on the cyclohexyl ring’s chair vs. boat conformation in related benzamides?
- Answer : Discrepancies arise from crystal packing effects or temperature-dependent phase changes. High-resolution SC-XRD datasets (resolution <1.0 Å) and variable-temperature crystallography can clarify intrinsic conformations. For example, used SHELXL refinement to resolve cyclohexyl puckering in 4-Chloro-N-cyclohexylbenzamide, noting chair conformations dominate in the solid state .
Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound?
- Answer : Liver microsomal assays (human or rodent) quantify metabolic degradation rates. Incubate the compound with NADPH-supplemented microsomes, and monitor parent compound depletion via LC-MS/MS. ’s toxicological data on AH-7921 analogs suggest cytochrome P450 (CYP3A4/2D6) involvement, requiring isoform-specific inhibition studies .
Q. How can enantiomeric purity be ensured during synthesis of chiral cyclohexyl-substituted benzamides?
- Answer : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Asymmetric synthesis routes, such as using enantiopure cyclohexylamine precursors, reduce racemization risks. ’s crystallographic data on related compounds confirm that chiral centers in the cyclohexyl ring are conformationally stable under standard synthetic conditions .
Notes on Methodological Rigor
- Data Validation : Cross-validate structural data (e.g., NMR, SC-XRD) with computational tools like density functional theory (DFT) to resolve ambiguities in bond angles or torsional strains.
- Ethical Compliance : Given structural similarities to controlled substances (e.g., AH-7921 in ), ensure compliance with local regulations on novel psychoactive substance research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
